molecular formula C22H25F3N4O3S B608220 CCR2 antagonist 5 CAS No. 1228650-83-6

CCR2 antagonist 5

货号: B608220
CAS 编号: 1228650-83-6
分子量: 482.5 g/mol
InChI 键: CFKBNYUHQSQBSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

JNJ-41443532 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。具体的合成路线和反应条件是专有的,详细的信息尚未公开。

工业生产方法

JNJ-41443532 的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这将包括使用先进的化学反应器、纯化技术和质量控制措施,以商业规模生产该化合物 .

化学反应分析

反应类型

JNJ-41443532 经历各种化学反应,包括:

常见试剂和条件

JNJ-41443532 反应中常用的试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂和亲电试剂。 具体的条件,例如温度、溶剂和反应时间,取决于所需的转化 .

形成的主要产物

JNJ-41443532 反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可以产生氧化衍生物,而取代反应可以导致形成各种取代类似物 .

科学研究应用

Atherosclerosis

Research has demonstrated that CCR2 antagonism can significantly reduce atherosclerotic plaque formation. A study involving CCR2 antagonist 5 showed a marked decrease in plaque size and macrophage accumulation in mouse models of atherosclerosis. The findings indicated that treatment with this compound resulted in a reduction of circulating CCR2+ monocytes and stabilization of plaques, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Study Model Outcome Significance
Atherosclerosis StudyApoE−/− MiceReduced plaque size by 73%Supports the role of CCR2 antagonism in plaque stabilization
Meta-AnalysisVarious Mouse ModelsSignificant reduction in lesion size across multiple vascular territoriesHighlights translational potential for human studies

Neuroinflammation

This compound has also been investigated for its effects on neuroinflammatory conditions. In models of status epilepticus, blocking CCR2 effectively reduced the entry of monocytes into the brain, alleviating adverse neurological outcomes. This suggests that CCR2 antagonism could be a viable therapeutic strategy for conditions characterized by neuroinflammation .

Study Model Outcome Significance
Neuroinflammation StudyStatus Epilepticus ModelBlocked monocyte entry into the hippocampusIndicates potential for treating neuroinflammatory disorders

Metabolic Disorders

The dual inhibition of CCR2 and CCR5 has been shown to have beneficial effects in metabolic disorders such as alcoholic liver disease and obesity-induced insulin resistance. In preclinical studies, this compound demonstrated the ability to reduce macrophage infiltration and inflammation within the liver, which are critical factors in the progression of these diseases .

Study Model Outcome Significance
Alcoholic Liver Disease StudyLieber-DeCarli ModelImproved liver damage and reduced inflammationSuggests therapeutic potential for metabolic disorders
Obesity-Induced Insulin Resistance StudyRodent ModelMaintained metabolic homeostasis through immune regulationHighlights dual receptor targeting for metabolic health

Case Studies

Several case studies have highlighted the efficacy of this compound across different applications:

  • Atherosclerosis Case Study: In a controlled trial with ApoE-deficient mice, administration of this compound led to significant reductions in both plaque size and inflammatory cell infiltration within lesions. The study concluded that sustained CCR2 blockade could be pivotal in managing atherosclerotic disease progression.
  • Neuroinflammation Case Study: Following treatment with this compound post-status epilepticus, mice exhibited reduced cognitive deficits and inflammation markers compared to controls. This underscores the compound's potential in mitigating neurological damage following inflammatory insults.

作用机制

JNJ-41443532 通过选择性地结合并拮抗 C-C 趋化因子受体 2 型 (CCR2) 来发挥其作用。该受体参与炎症细胞募集到炎症部位。 通过阻断 CCR2,JNJ-41443532 抑制这些细胞的迁移,从而减少炎症 . 所涉及的分子靶点和途径包括抑制趋化性和调节炎症信号通路 .

生物活性

CCR2 (CC chemokine receptor 2) antagonists are being explored for their potential therapeutic effects in various diseases, particularly in cancer and inflammatory conditions. Among these, "CCR2 antagonist 5" has garnered attention due to its unique properties and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies.

CCR2 is primarily involved in the recruitment of monocytes to sites of inflammation and tumors. Antagonists like this compound inhibit the binding of its ligand, CCL2 (monocyte chemoattractant protein-1), thereby reducing monocyte migration and activation.

Structural Insights

Recent studies have highlighted the structural determinants that influence the binding affinity of CCR2 antagonists. For instance, molecular docking studies reveal that CCR2 antagonists occupy an inactive-state-specific tunnel between receptor helices, which is crucial for their antagonistic action .

Biological Activity in Cancer

Research indicates that this compound effectively suppresses tumor cell viability, motility, and invasion in various cancer models. Notably, in vitro studies using A549 lung adenocarcinoma cells demonstrated that treatment with this antagonist led to significant reductions in CCL2-mediated cell proliferation and migration. The antagonist downregulated matrix metalloproteinase-9 (MMP-9) expression, a key player in cancer metastasis .

Table 1: Effects of this compound on A549 Cells

Parameter Control (CCL2) Antagonist Treatment
Cell Viability (%)10051.6 ± 16.0
Migration (fold increase)4.21.0
MMP-9 Expression (Relative)HighLow

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound. For example, a study on atherosclerosis in apoE-deficient mice showed that treatment with this compound significantly reduced circulating CCR2+ monocytes and the size of atherosclerotic plaques .

Case Study: Atherosclerosis Model

Mice treated with this compound exhibited:

  • Reduction in plaque size : From 64.4 ± 11.8 *10^3 µm² (control) to 17.6 ± 4.1 *10^3 µm² (treated).
  • Decrease in necrotic area : From 35.3 ± 8.2% (control) to 7.6 ± 4.5% (treated).

Dual Activity Against CCR5

Interestingly, this compound also demonstrates activity against CCR5, which may be beneficial in contexts where both receptors contribute to disease pathology . This dual antagonism could enhance therapeutic outcomes in certain cancers by modulating immune responses more effectively.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates high oral bioavailability and a favorable safety profile in preclinical models . Its selectivity for CCR2 over other receptors was confirmed through extensive screening against a panel of receptors, ensuring minimal off-target effects.

属性

CAS 编号

1228650-83-6

分子式

C22H25F3N4O3S

分子量

482.5 g/mol

IUPAC 名称

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30)

InChI 键

CFKBNYUHQSQBSX-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

规范 SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JNJ-41443532;  JNJ 41443532;  JNJ41443532;  JNJ-41443532 Free Base.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCR2 antagonist 5
Reactant of Route 2
CCR2 antagonist 5
Reactant of Route 3
CCR2 antagonist 5
Reactant of Route 4
Reactant of Route 4
CCR2 antagonist 5
Reactant of Route 5
Reactant of Route 5
CCR2 antagonist 5
Reactant of Route 6
CCR2 antagonist 5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。